REACTION_CXSMILES
|
CN(C)[C:3](=[O:28])[CH2:4][O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1.C(N(CC=C)C(=O)C[O:36]CCN1CCN(C(C2C=CC=CC=2)C2C=CC([Cl:52])=CC=2)CC1)C=C>O1CCOCC1>[ClH:21].[ClH:52].[C:22]1([CH:14]([N:11]2[CH2:12][CH2:13][N:8]([CH2:7][CH2:6][O:5][CH2:4][C:3]([OH:28])=[O:36])[CH2:9][CH2:10]2)[C:15]2[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5|
|
Name
|
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)C
|
Name
|
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)CC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
during the alkaline hydrolysis
|
Reaction Time |
10 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)C(C1=CC=C(C=C1)Cl)N1CCN(CC1)CCOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN(C)[C:3](=[O:28])[CH2:4][O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1.C(N(CC=C)C(=O)C[O:36]CCN1CCN(C(C2C=CC=CC=2)C2C=CC([Cl:52])=CC=2)CC1)C=C>O1CCOCC1>[ClH:21].[ClH:52].[C:22]1([CH:14]([N:11]2[CH2:12][CH2:13][N:8]([CH2:7][CH2:6][O:5][CH2:4][C:3]([OH:28])=[O:36])[CH2:9][CH2:10]2)[C:15]2[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5|
|
Name
|
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)C
|
Name
|
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)CC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
during the alkaline hydrolysis
|
Reaction Time |
10 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)C(C1=CC=C(C=C1)Cl)N1CCN(CC1)CCOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN(C)[C:3](=[O:28])[CH2:4][O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1.C(N(CC=C)C(=O)C[O:36]CCN1CCN(C(C2C=CC=CC=2)C2C=CC([Cl:52])=CC=2)CC1)C=C>O1CCOCC1>[ClH:21].[ClH:52].[C:22]1([CH:14]([N:11]2[CH2:12][CH2:13][N:8]([CH2:7][CH2:6][O:5][CH2:4][C:3]([OH:28])=[O:36])[CH2:9][CH2:10]2)[C:15]2[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5|
|
Name
|
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)C
|
Name
|
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)CC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
during the alkaline hydrolysis
|
Reaction Time |
10 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)C(C1=CC=C(C=C1)Cl)N1CCN(CC1)CCOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN(C)[C:3](=[O:28])[CH2:4][O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1.C(N(CC=C)C(=O)C[O:36]CCN1CCN(C(C2C=CC=CC=2)C2C=CC([Cl:52])=CC=2)CC1)C=C>O1CCOCC1>[ClH:21].[ClH:52].[C:22]1([CH:14]([N:11]2[CH2:12][CH2:13][N:8]([CH2:7][CH2:6][O:5][CH2:4][C:3]([OH:28])=[O:36])[CH2:9][CH2:10]2)[C:15]2[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5|
|
Name
|
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)C
|
Name
|
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)CC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
during the alkaline hydrolysis
|
Reaction Time |
10 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)C(C1=CC=C(C=C1)Cl)N1CCN(CC1)CCOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |